1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone is a compound that belongs to the class of heterocyclic organic compounds, specifically pyrazolo-pyrimidines. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine moiety, which contributes to its biological activity and potential applications in medicinal chemistry.
The compound can be synthesized from 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine, a precursor that is commercially available. The synthesis and characterization of this compound are documented in various chemical databases and research articles.
1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone is classified as a heterocyclic compound. Its molecular formula is C7H6BrClN4O, with a molecular weight of approximately 249.5 g/mol. The compound contains halogens (bromine and chlorine) and nitrogen atoms, which are significant for its chemical reactivity and biological properties.
The synthesis of 1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone generally involves the reaction of 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine with ethanoyl chloride or acetic anhydride under controlled conditions.
The reaction typically requires the presence of a base such as triethylamine to facilitate the formation of the acylated product. The reaction conditions may include:
After completion, the product can be purified through recrystallization or chromatography.
The molecular structure of 1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone features:
The InChI Key for this compound is MDFHFCAMBZNSLV-UHFFFAOYSA-N
, and its SMILES representation is ClC1=NC=NC2=C1/C(Br)=N\N2C(=O)C
.
The compound can participate in various chemical reactions typical for heterocycles:
These reactions are often facilitated by changes in pH or temperature and can be monitored using techniques such as thin-layer chromatography or NMR spectroscopy.
The mechanism of action for compounds like 1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone is primarily linked to their ability to interact with biological targets such as enzymes or receptors.
Research indicates that similar pyrazolo-pyrimidines exhibit inhibitory activity against certain kinases, which may suggest potential applications in cancer therapy or other diseases involving aberrant kinase activity.
1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone has potential applications in:
This compound exemplifies the importance of heterocyclic compounds in drug discovery and development due to their diverse biological activities and structural versatility.
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: